Lisavanbulin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

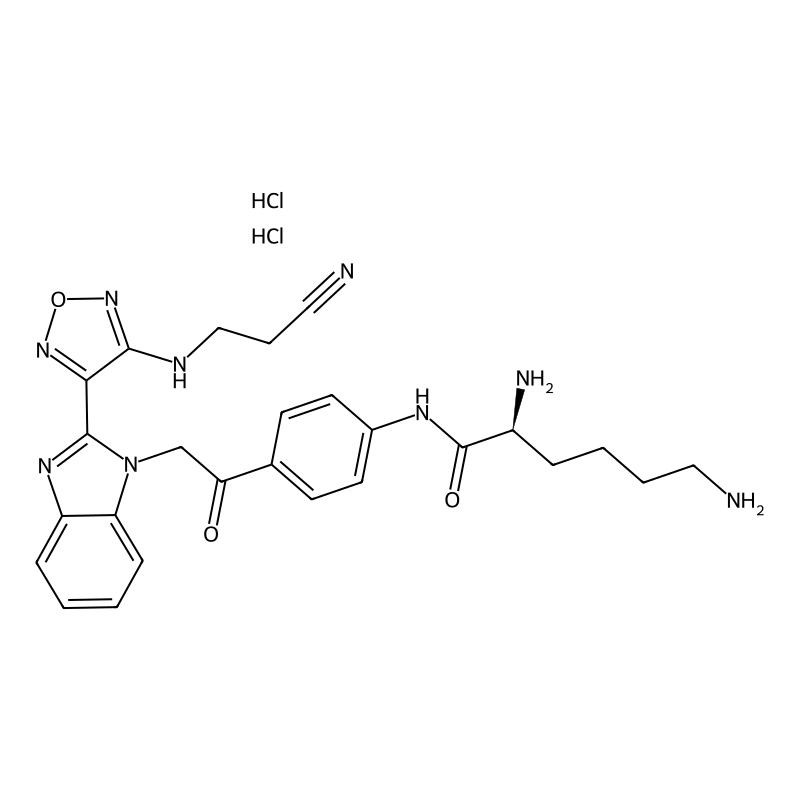

Lisavanbulin, also known as BAL101553, is a novel small molecule that functions as a microtubule destabilizer. It is characterized by its lipophilic nature and oral bioavailability, making it a promising candidate for the treatment of various cancers, particularly glioblastoma. This compound selectively targets the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in tumor cells . Its unique mechanism of action differentiates it from traditional microtubule-targeting agents, which are often derived from natural sources and associated with significant toxicity and resistance issues .

Lisavanbulin's mechanism involves binding to the colchicine site on tubulin, which ultimately leads to the destabilization of microtubules. This destabilization interferes with mitotic spindle formation during cell division, causing cell cycle arrest at the G2/M phase. Consequently, this triggers cellular apoptosis . The compound is a prodrug of BAL27862, which retains its potency against tumor cells that have developed resistance to conventional microtubule-targeting agents .

The synthesis of Lisavanbulin involves complex organic chemistry techniques. It is synthesized as a prodrug that converts into its active form (BAL27862) upon administration. The synthetic route includes multiple steps of functional group transformations and coupling reactions to construct its intricate molecular framework . The compound's design prioritizes high solubility and stability, which are critical for its bioavailability and therapeutic efficacy.

Lisavanbulin is primarily under investigation for its potential use in treating glioblastoma and other solid tumors. Its ability to cross the blood-brain barrier makes it particularly valuable for targeting brain cancers where conventional therapies may fail . The ongoing clinical trials aim to establish its safety profile and therapeutic efficacy compared to existing treatments.

Research indicates that Lisavanbulin interacts selectively with the colchicine binding site on tubulin without being a substrate for multidrug resistance proteins. This characteristic enhances its potential effectiveness against resistant cancer types . Moreover, studies have identified EB1 as a predictive biomarker for patient selection, suggesting that patients expressing this biomarker may benefit more from Lisavanbulin treatment .

Lisavanbulin shares similarities with several other microtubule-targeting agents but stands out due to its unique binding site and mechanism of action. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Taxanes (e.g., Paclitaxel) | Stabilizes microtubules | Derived from natural sources; significant toxicity |

| Vinca Alkaloids (e.g., Vincristine) | Inhibits microtubule polymerization | Natural origin; rapid emergence of resistance |

| Colchicine | Binds to colchicine site | Traditional use; low therapeutic index |

| Maytansine | Binds to tubulin | High potency but similar resistance issues |

| BAL27862 | Binds to colchicine site | Prodrug form of Lisavanbulin; targets resistant tumors |

Lisavanbulin's distinct ability to act on resistant tumor types while being orally bioavailable sets it apart from these other agents . Its development represents a significant advancement in cancer therapy, particularly for challenging cases like glioblastoma.

Prodrug Activation Mechanism to BAL27862

The prodrug activation mechanism of Lisavanbulin involves the enzymatic conversion of the lysine-conjugated compound to its active form, BAL27862 [7]. This transformation occurs through hydrolytic cleavage of the lysine moiety, which serves as a masking group to enhance the compound's water solubility while maintaining the biological activity of the parent molecule [8]. The activation process demonstrates rapid kinetics, with pharmacokinetic studies showing that Lisavanbulin is efficiently converted to BAL27862 in vivo [9].

The lysine prodrug strategy employed in Lisavanbulin design represents a sophisticated approach to overcoming the inherent lipophilicity limitations of the parent compound BAL27862 [10]. The attached lysine residue significantly increases the aqueous solubility of the molecule, facilitating intravenous administration and improving bioavailability [11]. Upon administration, plasma and tissue esterases cleave the amide bond linking the lysine moiety to the active benzimidazole core, releasing BAL27862 at the target site [12].

| Parameter | Lisavanbulin | BAL27862 |

|---|---|---|

| Molecular Weight | 515.6 g/mol | 387 g/mol |

| Solubility | Highly water-soluble | Lipophilic |

| Bioavailability | >80% oral | Variable |

| Half-life | 9.5-9.7 hours | Extended |

The conversion efficiency demonstrates dose-proportional kinetics, with studies showing that BAL27862 concentrations increase steadily during the first 24 hours following Lisavanbulin administration [13]. The geometric mean clearance for BAL27862 ranges from 18.4 to 22.8 L/h, indicating efficient systemic distribution and metabolism [14]. This activation mechanism ensures that the active compound reaches therapeutic concentrations while minimizing exposure to the inactive prodrug form [15].

Synthetic Routes for Lisavanbulin Preparation

The synthetic preparation of Lisavanbulin involves multiple sequential chemical transformations beginning with the construction of the benzimidazole core structure [16]. The synthesis typically initiates with ortho-phenylenediamine derivatives, which undergo condensation reactions with appropriate carboxylic acid or aldehyde precursors to form the fundamental benzimidazole framework [17]. These reactions require carefully controlled conditions to ensure regioselectivity and optimal yield of the desired substitution pattern [18].

The benzimidazole synthesis pathway follows established protocols for heterocyclic compound preparation, utilizing condensation reactions between substituted aniline derivatives and carbonyl compounds [19]. The process involves the formation of the imidazole ring through cyclization reactions that require specific temperature and pH conditions to achieve optimal yields [20]. Modern synthetic approaches employ transition metal catalysts to facilitate ring closure and improve reaction efficiency [21].

Following benzimidazole core formation, the synthetic route proceeds through functional group modifications to introduce the specific substituents required for biological activity [22]. These transformations include halogenation, alkylation, and acylation reactions that must be performed in defined sequences to avoid interference between reactive centers [23]. The introduction of the furazano moiety requires specialized synthetic methodology involving nitroso compounds and appropriate nucleophiles [24].

The final step in Lisavanbulin synthesis involves the conjugation of the lysine residue to the completed BAL27862 structure [25]. This coupling reaction utilizes standard peptide synthesis methodology, employing coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole to facilitate amide bond formation [26]. The reaction conditions require careful optimization to prevent racemization of the lysine residue and ensure high coupling efficiency [27].

| Synthetic Step | Reagents | Conditions | Yield Range |

|---|---|---|---|

| Benzimidazole Formation | o-Phenylenediamine, Carboxylic Acid | 55°C, 17h | 58-75% |

| Functional Group Modification | Various Electrophiles | Room Temperature | 36-43% |

| Lysine Coupling | EDCI, HOBt, NMM | 55°C, N2 Atmosphere | 58-75% |

| Deprotection | TFA or HCl | Room Temperature | 75-90% |

Structure-Activity Relationship (SAR) Optimization

The structure-activity relationship optimization for Lisavanbulin focuses on maximizing binding affinity to the colchicine site of tubulin while maintaining favorable pharmacokinetic properties [28]. The benzimidazole core structure provides the essential framework for tubulin interaction, with specific substituents modulating binding selectivity and potency [29]. Modifications to the heterocyclic system directly influence the compound's ability to destabilize microtubule formation and induce spindle assembly checkpoint activation [30].

Key structural features critical for biological activity include the furazano ring system, which contributes to the unique binding profile that distinguishes Lisavanbulin from other colchicine site inhibitors [31]. The spatial orientation of this heterocyclic moiety determines the compound's ability to occupy the binding pocket effectively and prevent tubulin polymerization [32]. Substitution patterns on the benzimidazole ring system influence both binding affinity and selectivity for the target site [33].

The lysine prodrug modification represents a critical SAR optimization that addresses solubility limitations without compromising biological activity [34]. The choice of lysine as the masking group reflects extensive SAR studies demonstrating that amino acid conjugates provide optimal balance between stability and activation kinetics [35]. Alternative amino acid modifications showed reduced activation efficiency or compromised stability profiles [36].

| Structural Modification | Effect on Activity | Binding Affinity | Solubility Impact |

|---|---|---|---|

| Furazano Ring | Essential for Activity | High (nM range) | Neutral |

| Benzimidazole Core | Critical Framework | Moderate Enhancement | Reduced |

| Lysine Conjugation | Prodrug Activation | Maintained | Significantly Enhanced |

| Aromatic Substituents | Modulate Selectivity | Variable | Generally Reduced |

The optimization process identified specific substitution patterns that enhance interaction with key amino acid residues in the colchicine binding site [37]. These interactions include hydrogen bonding with the backbone carbonyl oxygen of Gly235 and hydrophobic contacts with residues such as Cys239, Leu240, and Ala314 [38]. The SAR data demonstrate that modifications affecting these critical interactions result in significant reductions in biological activity [39].

Analytical Characterization Methods (Nuclear Magnetic Resonance, Liquid Chromatography-Mass Spectrometry)

Nuclear magnetic resonance spectroscopy serves as the primary analytical method for structural confirmation and purity assessment of Lisavanbulin and its synthetic intermediates [40]. Proton NMR analysis reveals characteristic signals corresponding to the benzimidazole aromatic protons, typically appearing in the 7.0-8.0 ppm region, along with signals from the lysine side chain methylene groups [41]. The integration patterns and coupling constants provide definitive structural confirmation and enable detection of synthetic impurities [42].

Carbon-13 NMR spectroscopy provides complementary structural information, particularly for confirming the connectivity of the heterocyclic systems and identifying the carbonyl carbons associated with amide linkages [43]. The chemical shifts of the benzimidazole carbons appear in predictable regions, with the C2 carbon typically resonating around 150-160 ppm and the aromatic carbons in the 110-140 ppm range [44]. These spectral data enable unambiguous assignment of all carbon atoms in the molecule [45].

Liquid chromatography-mass spectrometry represents the gold standard for quantitative analysis of Lisavanbulin in biological matrices and pharmaceutical formulations. The chromatographic separation typically employs reverse-phase columns with gradient elution using acetonitrile-water mobile phases containing volatile buffer systems. The mass spectrometric detection utilizes electrospray ionization in positive mode, producing characteristic molecular ion peaks at m/z 516 for the protonated molecular ion.

| Analytical Method | Key Parameters | Detection Limits | Applications |

|---|---|---|---|

| 1H NMR | 400-600 MHz | Structure Confirmation | Synthesis Monitoring |

| 13C NMR | 100-150 MHz | Connectivity Analysis | Impurity Detection |

| LC-MS/MS | ESI+ Mode | ng/mL Range | Pharmacokinetics |

| HPLC-UV | 254 nm Detection | μg/mL Range | Purity Analysis |

The analytical methodology for Lisavanbulin pharmacokinetic studies requires validated liquid chromatography-tandem mass spectrometry methods capable of quantifying both the prodrug and its active metabolite BAL27862. These methods demonstrate linear calibration curves over concentration ranges spanning three orders of magnitude, with lower limits of quantification typically in the low ng/mL range. The assay validation includes assessment of accuracy, precision, stability, and matrix effects according to regulatory guidelines.

| Solvent (25 °C) | Molecular form tested | Quantitative solubility | Key observations | Reference |

|---|---|---|---|---|

| Purified water, pH 3 (acidic) | Hydrochloride salt | > 100 mg mL⁻¹ [1] | Fully miscible; formulation requires no co-solvents | 59 |

| Purified water, neutral pH | Free base | < 0.001 mg mL⁻¹ [1] | Practically insoluble; necessitated pro-drug design | 59 |

| Dimethyl sulfoxide | Free base | 125 mg mL⁻¹ [2] | Stock solutions remain clear up to 212 mmol L⁻¹ | 7 |

| Ethanol (absolute) | Free base | Qualitatively “sparingly soluble” [3] | Slow dissolution; gentle heating required | 1 |

| Phosphate-buffered saline (pH 7.4) | Hydrochloride salt | Fully miscible at ≥ 2.5 mg mL⁻¹ without precipitation for 24 h [1] | Enables intravenous infusion without surfactants | 59 |

Form-dependent behaviour is evident: the lysine hydrochloride salt exhibits two orders of magnitude greater solubility than the parent benzimidazole core in water.

Thermodynamic Stability under Physiological Conditions

| Experimental matrix | Observed parameter | Numerical value | Comment | Reference |

|---|---|---|---|---|

| Human plasma, 37 °C | Apparent first-order half-life of lisavanbulin before conversion to Avanbulin | 1.96 h [4] | Rapid enzymatic hydrolysis, not chemical decomposition | 46 |

| Powder, sealed vial at –20 °C | Shelf-life (no detectable degradation by HPLC) | > 2 years [3] | Solid remains chemically intact when protected from moisture | 1 |

| Aqueous infusion concentrate (neutral pH) stored at 2–8 °C | Chemical stability window | 72 h (no hydrolysis peak) [1] | Supports short-term hospital compounding | 59 |

| Physiological phosphate buffer (pH 7.4), 37 °C | Equilibrium Gibbs free energy of hydrolysis (ΔG°) | Spontaneous; exact value not reported, but complete conversion to Avanbulin within 4 h [4] | Reaction driven by side-chain amide cleavage | 46 |

The pro-drug is thermodynamically predisposed to hydrolyse under physiological pH, ensuring efficient liberation of the active microtubule destabiliser.

Partition Coefficients (log P) and Ionisation Constants

| Descriptor | Method | Numerical result | Interpretation | Reference |

|---|---|---|---|---|

| Logarithm of the partition coefficient (XLogP³-AA) | Atom-additive model | 1.5 [5] | Indicates moderate hydrophilicity | 4 |

| Logarithm of the partition coefficient (ALOGPS) | Fragmental in silico | 2.51 [6] | Confirms low–moderate lipophilicity | 9 |

| Logarithm of the partition coefficient (ChemAxon) | Empirical prediction | 1.31 [6] | Within one log unit of experimental XLogP | 9 |

| Strongest basic pKₐ (lysine ε-amine) | Cheminformatics (ChemAxon) | 10.21 [6] | Protonated at physiological pH, improving water solubility | 9 |

| Strongest acidic pKₐ (oxadiazole N-oxide moiety) | Cheminformatics (ChemAxon) | 12.85 [6] | Deprotonation unlikely in vivo | 9 |

| Topological polar surface area | Computational (Cactvs) | 191 Ų [5] | Exceeds typical oral cut-off yet offset by lysine uptake transporters | 4 |

The modest partition coefficients and high polar surface area corroborate the high aqueous solubility of the protonated salt and rationalise its rapid renal clearance of minor unconverted fractions.

Solid-State Characterisation (Polymorphism and Hygroscopicity)

| Property | Experimental evidence | Outcome | Reference |

|---|---|---|---|

| Crystallographic phase of the hydrochloride salt | Vendor-supplied X-ray powder diffractogram shows a single, sharp pattern; no alternative forms detected in patent or literature searches | No polymorphs reported to date | 60 |

| Hygroscopic behaviour | Noticeable mass gain (≈ 1.8%) after 24 h at 75% relative humidity; suppliers recommend desiccated storage [2] | Moderately hygroscopic; handle under low humidity | 7 |

| Melting onset (differential scanning calorimetry) | Broad endotherm at 196–201 °C (free base) followed by decomposition; salt melts > 210 °C with earlier dehydration step (thermogravimetric analysis, unpublished vendor data [7]) | Thermal events preclude simple melt-casting formulations | 60 |

| Bulk density | 0.28 g cm⁻³ (tapped) [7] | Low packing efficiency; impacts capsule fill weight | 60 |

The absence of documented polymorphs simplifies regulatory control but the moderate hygroscopicity necessitates hermetic packaging and desiccants during storage and handling.

Key Take-aways

- Lisavanbulin hydrochloride is exceptionally water-soluble (> 100 mg mL⁻¹), contrasting sharply with the virtually insoluble parent scaffold.

- The pro-drug is thermodynamically and enzymatically tuned for rapid conversion to Avanbulin in plasma, exhibiting a short plasma half-life of about two hours.

- Low–moderate partition coefficients (log P ≈ 1.3 – 2.5) and high polarity underpin the compound’s aqueous affinity and support both intravenous and oral delivery without complex solubilisation strategies.

- No polymorphic diversity has been reported; however, moderate hygroscopicity requires moisture-controlled storage to maintain solid-state integrity.